molecular formula C10H17ClN2O4 B2993283 (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride CAS No. 1994327-93-3

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride

Cat. No.: B2993283
CAS No.: 1994327-93-3
M. Wt: 264.71
InChI Key: ZYUXGVUWYHHZTD-DDWIOCJRSA-N
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Description

Copper-Catalyzed Azide-Alkyne Cycloaddition for Site-Specific Bioconjugation

The propargyloxycarbonyl group in (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent modification of proteins under physiological conditions. The alkyne moiety reacts selectively with azide-bearing probes in the presence of Cu(I) catalysts, forming stable 1,4-disubstituted triazole linkages. This reaction has been optimized for live-cell applications through ligand-assisted catalysis, where tris-hydroxypropyltriazolylamine (THPTA) or bathophenanthroline disulfonate (BTTAA) ligands mitigate copper toxicity while accelerating reaction kinetics to ~1–10 M⁻¹s⁻¹.

Incorporation of this Poc-modified lysine into proteins exploits the pyrrolysyl-tRNA synthetase (PylRS) system, which recognizes the Poc side chain without cross-reactivity with endogenous amino acids. For example, Zhang et al. demonstrated hyperspectral stimulated Raman scattering (SRS) imaging of Sec61β and histone H3.3 in live mammalian cells by labeling Poc-lysine residues with alkyne-functionalized Raman tags. The reaction efficiency depends critically on the local microenvironment: surface-exposed lysines in flexible protein regions achieve >90% conjugation yields, while buried residues require engineered solubility-enhancing tags.

Property Value/Characteristic Relevance to CuAAC
Alkyne pKa ~25 Ensures stability in aqueous media
Triazole bond stability ΔG ≈ -50 kcal/mol Irreversible conjugation
Minimal steric hindrance 3.8 Å van der Waals radius Compatible with dense labeling

This table summarizes key physicochemical properties enabling CuAAC applications.

Palladium-Mediated Deprotection Strategies for Controlled Protein Activation

While the Poc group enables stable conjugation, its removal under mild conditions is essential for timed protein activation. Palladium-mediated deprotection strategies exploit the alkyne’s susceptibility to oxidative cleavage. Using Pd(OAc)₂ with water-soluble phosphine ligands (e.g., TPPTS), the Poc group undergoes dealkynylation to release CO₂ and regenerate the native lysine ε-amine. This reaction proceeds quantitatively in 30 minutes at pH 7.4 and 25°C, avoiding harsh acids or bases that denature proteins.

Comparative studies show Pd-mediated deprotection outperforms photolytic methods in spatial-temporal control. For instance, Greiss and Chin reactivated propargyl-caged transcription factors in zebrafish embryos by microinjecting Pd nanoparticles, achieving tissue-specific protein activation without light-induced toxicity. The reaction’s orthogonality was validated in the presence of other bioorthogonal handles (e.g., azides, tetrazines), confirming no cross-reactivity.

Comparative Analysis of Propargyloxycarbonyl Versus Alternative Caging Groups

The Poc group’s performance must be contextualized against common alternatives: azidobenzyloxycarbonyl (ABZ), cyclopropenyloxycarbonyl (Cpoc), and nitroveratryloxycarbonyl (Nvoc).

Reaction Kinetics:

  • Poc-CuAAC: Second-order rate constant (k₂) = 0.5–1.5 M⁻¹s⁻¹ in PBS
  • ABZ-Staudinger: k₂ = 0.01–0.03 M⁻¹s⁻¹
  • Cpoc-SPAAC: k₂ = 0.2–0.6 M⁻¹s⁻¹

While Cpoc enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), its synthetic complexity and lower cellular uptake limit broad adoption. Nvoc groups, cleavable via UV light, suffer from poor tissue penetration and phototoxicity.

Metabolic Stability:

  • Poc shows <5% hydrolysis in serum over 24 hours versus 20–30% for ABZ
  • Cpoc’s strained cyclopropene ring undergoes gradual ring-opening in glutathione-rich environments

Crystallographic Compatibility: Poc’s linear alkyne causes minimal perturbation to protein structures, as shown in the 1.8 Å resolution crystal structure of Poc-lysine-modified GFP. In contrast, bulkier Nvoc groups disrupt β-sheet formation in engineered antibodies.

Properties

IUPAC Name

(2R)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXGVUWYHHZTD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:

  • Starting Material: Begin with (R)-2-amino-hexanoic acid as the starting material.

  • Activation: Activate the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).

  • Alkylation: Introduce the prop-2-yn-1-yloxy group by reacting the activated acid with propargyl alcohol under suitable conditions.

  • Purification: Purify the final product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The alkyne group can be oxidized to form a carboxylic acid or other derivatives.

  • Reduction: The alkyne can be reduced to an alkene or alkane.

  • Substitution: The alkyne can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a suitable solvent.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Sodium azide (NaN3) for azide-alkyne cycloaddition reactions.

Major Products Formed:

  • Carboxylic acids, alkenes, alkanes, and triazole derivatives (from azide-alkyne cycloaddition).

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

  • Biology: It is used for site-specific labeling and modification of proteins and peptides.

  • Medicine: It can be employed in drug discovery and development for creating targeted therapies.

  • Industry: It is utilized in the production of chemical probes and tools for biological applications.

Mechanism of Action

The compound exerts its effects through bioorthogonal reactions, primarily the azide-alkyne cycloaddition (click chemistry). This reaction allows for the specific labeling and modification of biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with azide-functionalized molecules to form stable triazole linkages.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C₁₀H₁₆ClN₃O₄ (calculated based on and ).
  • Storage : Typically stored at 2–8°C in dry conditions to prevent hydrolysis of the labile propargyl group .

The compound is compared to structurally related lysine derivatives with modifications at the ε-amino group. Key distinctions lie in substituent chemistry, reactivity, and applications.

Table 1: Comparative Analysis of ε-Modified Lysine Derivatives
Compound Name Substituent Group Key Features Applications CAS No. (if available) References
(R)-2-Amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride Propargyloxycarbonyl (Poc) - Click chemistry compatibility (alkyne group)
- (R)-enantiomer for stereospecific applications
Bioconjugation, drug delivery Not explicitly provided
(S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid Benzyloxycarbonyl (Cbz) - Classic protecting group
- Requires harsh conditions (H₂/Pd) for deprotection
Peptide synthesis 1155-64-2
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride Diazirine-containing group - Photo-crosslinking capability
- Used in protein interaction studies
Structural biology, proteomics Not provided
(S)-2-Amino-6-(((2-azidoethoxy)carbonyl)amino)hexanoic acid hydrochloride Azide-functionalized - Complementary to alkynes in click chemistry
- Enables heterobifunctional crosslinking
Bioorthogonal labeling 1167421-25-1
(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid Allyloxycarbonyl - Alkene group for thiol-ene reactions
- Less reactive than propargyl
Mild conjugation strategies 274260-42-3
N6-(Trimethylsilylethoxycarbonyl)-L-lysine (Teoc-Lys) Trimethylsilylethoxycarbonyl (Teoc) - Bulky, silicon-based protecting group
- Cleaved under mild fluoride conditions
Orthogonal protection in peptide synthesis Not provided
Key Research Findings

Click Chemistry Utility : The propargyl group in the target compound enables efficient CuAAC reactions, outperforming allyl-based derivatives in reaction kinetics and yield .

Enantiomer-Specific Activity: The (R)-configuration may influence binding in chiral environments, as seen in enzyme inhibition studies with boronohexanoic acid analogs .

Stability Considerations : Propargyl derivatives are moisture-sensitive compared to benzyloxycarbonyl-protected analogs, necessitating stringent storage conditions .

Orthogonal Reactivity : Azide-functionalized lysine derivatives (e.g., ) pair with the target compound for dual-labeling strategies, expanding applications in multiplexed assays .

Biological Activity

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride, also known as N6-[(2-propyn-1-yloxy)carbonyl]-D-lysine hydrochloride, is a synthetic amino acid derivative with significant potential in biochemical research and therapeutic applications. This compound is characterized by its unique structure, which includes an alkyne group that facilitates bioorthogonal reactions, making it a valuable tool in chemical biology and bioconjugation studies.

  • Molecular Formula : C10_{10}H17_{17}ClN2_2O4_4
  • Molecular Weight : 264.706 g/mol
  • CAS Number : 1994327-93-3
PropertyValue
Molecular FormulaC10_{10}H17_{17}ClN2_2O4_4
Molecular Weight264.706 g/mol
CAS Number1994327-93-3

The primary biological activity of this compound stems from its ability to undergo bioorthogonal reactions with azides. This property allows researchers to incorporate the compound into proteins selectively, facilitating the study of protein interactions and functions in living systems.

Target of Action

This compound has been recognized for its role in:

  • Protein Labeling : Enabling site-specific incorporation into recombinant proteins.
  • Chemical Probes : Serving as a tool for developing chemical probes that can elucidate biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

  • Bioconjugation Studies :
    • Researchers have utilized this compound for the development of bioconjugates that can be used to study cellular processes and protein interactions in vivo. The alkyne functionality allows for click chemistry applications, which are pivotal in modern biochemistry.
  • Therapeutic Potential :
    • There is ongoing research into the therapeutic applications of derivatives of this compound in treating diseases associated with aberrant protein interactions, such as cancer and neurodegenerative disorders. The ability to modify proteins selectively could lead to novel treatment strategies.
  • Comparative Studies :
    • When compared with similar compounds like N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, this compound exhibits superior properties for specific applications due to its stereochemistry and reactivity profile.

Research Findings Summary Table

Study FocusFindingsReference
BioconjugationEffective incorporation into proteins
Therapeutic PotentialPotential use in cancer treatment
Comparative AnalysisSuperior properties compared to similar compounds

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection of functional groups and peptide coupling strategies. For example:

  • Step 1: Protect the α-amino group of (R)-2,6-diaminohexanoic acid using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions.
  • Step 2: React the unprotected 6-amino group with prop-2-yn-1-yl chloroformate to introduce the propynyloxy carbonyl moiety.
  • Step 3: Deprotect the α-amino group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
    Key considerations include optimizing reaction pH to avoid racemization and using anhydrous conditions for chloroformate coupling. Characterization via LC-MS and 1^1H NMR ensures intermediate purity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry:

  • Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to obtain high-quality crystals.
  • Data Collection: Employ synchrotron radiation for high-resolution data, particularly if the crystal exhibits twinning or weak diffraction.
  • Refinement: Apply SHELXL for structure solution and refinement. Analyze anisotropic displacement parameters and hydrogen-bonding networks to validate the (R)-configuration. Reference the Flack parameter to confirm absolute stereochemistry .

Basic: Which spectroscopic techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Confirm regiochemistry of the propynyloxy carbonyl group (e.g., δ ~2.5 ppm for terminal alkyne protons) and absence of diastereomeric impurities.
  • LC-MS/MS: Verify molecular ion peaks ([M+H]+^+) and monitor by-products during synthesis.
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm1^{-1} for urethane groups) and amine hydrochloride signatures (~2500 cm1^{-1} broad bands) .

Advanced: How to address contradictions between theoretical and experimental crystallographic data?

Methodological Answer:
Discrepancies often arise from disordered solvent molecules or incorrect space group assignments:

  • Hydrogen Bonding Analysis: Use graph set analysis (e.g., Etter’s rules) to identify motifs like D(2)1\text{D}(2)^1 or R22(8)\text{R}_2^2(8) that stabilize the lattice.
  • Twinned Data: Apply twin refinement protocols in SHELXL and validate with the Rint_{\text{int}} and GooF metrics.
  • DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers .

Basic: What purification strategies are effective for isolating the hydrochloride salt?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences between the hydrochloride salt and neutral by-products.
  • Ion-Exchange Chromatography: Employ Dowex resin (Cl^- form) to retain cationic impurities while eluting the target compound.
  • HPLC: Utilize reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients for high-purity isolation .

Advanced: How do hydrogen-bonding networks influence supramolecular assembly in crystalline phases?

Methodological Answer:
The compound’s assembly is driven by directional interactions:

  • Donor-Acceptor Pairs: The α-ammonium group (–NH3+\text{–NH}_3^+) forms strong hydrogen bonds with chloride ions (N–HCl\text{N–H} \cdots \text{Cl}^-), while the urethane carbonyl acts as an acceptor (OH–N\text{O} \cdots \text{H–N}).
  • Graph Set Analysis: Classify motifs (e.g., C22(8)\text{C}_2^2(8) for dimeric arrangements) to predict packing efficiency and stability.
  • Thermal Analysis: Correlate hydrogen-bond strength (via DSC/TGA) with lattice energy to assess crystallinity .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation: Use fume hoods when handling volatile reagents (e.g., prop-2-yn-1-yl chloroformate).
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive HCl vapors.
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Refer to SDS for spill management .

Advanced: How to minimize by-products during propynyloxy carbonyl group installation?

Methodological Answer:

  • Temperature Control: Perform reactions at 0–5°C to suppress hydrolysis of the chloroformate reagent.
  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing side reactions.
  • Phosgene Alternatives: Substitute triphosgene for safer in situ generation of reactive intermediates .

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